BenchChemオンラインストアへようこそ!

(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Lipophilicity LogP Drug Design

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 295313-71-2) is a chiral, 2-aryl-substituted thiazolidine-4-carboxylic acid derivative with molecular formula C₁₁H₁₀F₃NO₂S and molecular weight 277.27 g/mol. It features a (4R)-configured stereocenter at the carboxylic acid position and a 4-trifluoromethylphenyl substituent at the C2 position, the latter conferring markedly increased lipophilicity (ACD/LogP = 2.29) relative to non-fluorinated or mono-halogenated analogs.

Molecular Formula C11H10F3NO2S
Molecular Weight 277.26
CAS No. 295313-71-2
Cat. No. B2477212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
CAS295313-71-2
Molecular FormulaC11H10F3NO2S
Molecular Weight277.26
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)/t8-,9?/m0/s1
InChIKeyIYXKNSQXIDNVDV-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 295313-71-2): Procurement-Relevant Identity and Physicochemical Baseline


(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 295313-71-2) is a chiral, 2-aryl-substituted thiazolidine-4-carboxylic acid derivative with molecular formula C₁₁H₁₀F₃NO₂S and molecular weight 277.27 g/mol [1]. It features a (4R)-configured stereocenter at the carboxylic acid position and a 4-trifluoromethylphenyl substituent at the C2 position, the latter conferring markedly increased lipophilicity (ACD/LogP = 2.29) relative to non-fluorinated or mono-halogenated analogs . The compound is supplied as a research-grade building block (typical purity ≥95%) and is cataloged under PubChem CID 391846 and MDL MFCD08272847 [1][2]. Its structural class has been investigated in the context of tyrosinase inhibition, antioxidant cysteine-prodrug design, and neuraminidase inhibitor development, though direct biological profiling data for this specific compound remain limited in the peer-reviewed primary literature [3].

Why (4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid Cannot Be Replaced by Generic Thiazolidine-4-carboxylic Acid Analogs


The 2-aryl-thiazolidine-4-carboxylic acid scaffold is not amenable to generic substitution because both the electronic character of the C2 aryl substituent and the C4 absolute configuration exert controlling influence on key procurement-relevant properties: lipophilicity-driven pharmacokinetic predictivity, hydrolytic ring-opening kinetics, and target-binding stereochemistry [1][2]. The rate of thiazolidine ring decomposition—a critical parameter for cysteine-prodrug applications—depends distinctly on the nature of the C2 substituent and exhibits a maximum near physiological pH, meaning that 4-CF₃, 4-F, 4-Cl, and unsubstituted phenyl analogs cannot be considered functionally interchangeable without quantitative stability data [2]. Furthermore, the trifluoromethyl group introduces a unique combination of high electronegativity, metabolic oxidative resistance, and increased logP that is not replicated by methyl, halogen, or methoxy substituents [3]. The evidence items below demonstrate where quantifiable differentiation exists between the target compound and its closest structural comparators.

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: ACD/LogP of the 4-CF₃ Derivative vs. 4-F and 4-Cl Phenyl Analogs

The target compound exhibits an ACD/LogP of 2.29, which is 0.52 log units higher than the 4-fluorophenyl analog (ACD/LogP = 1.77) and substantially above that of the parent 2-phenyl-thiazolidine-4-carboxylic acid scaffold . The 4-chlorophenyl analog, while more lipophilic than the 4-F variant, is still predicted to be less lipophilic than the 4-CF₃ derivative due to the strong electron-withdrawing and hydrophobic character of the trifluoromethyl group [1]. A ΔlogP of +0.52 relative to the 4-F analog translates to an approximately 3.3-fold higher theoretical partition coefficient, which may significantly influence membrane permeability and protein-binding predictions in early-stage drug discovery or chemical probe design.

Lipophilicity LogP Drug Design Permeability

Stereochemical Identity: The (4R) Configuration as a Determinant of Procurement Specificity vs. (4S) Isomer

The target compound is specified as the (4R) enantiomer (CAS 295313-71-2), while the (4S) enantiomer is cataloged under a distinct CAS number (1217522-21-8) . The two enantiomers share identical molecular formula, molecular weight (277.27), and predicted logP (2.29), but differ in the absolute configuration at the C4 carboxylic acid position [1]. In the thiazolidine-4-carboxylic acid class, the C4 stereocenter is directly attached to the carboxylate moiety that participates in target binding or conjugation reactions; inversion of this center has been shown in related 2-substituted thiazolidine-4-carboxylic acids to alter substrate recognition by enzymes such as D-amino acid oxidase [2]. Although no direct head-to-head biological comparison of the (4R) and (4S) enantiomers of this specific compound has been published, the existence of separate CAS registries and the well-precedented stereochemical dependence of thiazolidine-4-carboxylic acid biological activity make enantiomeric identity a non-negotiable procurement specification.

Stereochemistry Chiral Resolution Enantiomeric Purity Structure-Activity Relationship

Electronic Modulation of Thiazolidine Ring Stability: CF₃ vs. F, Cl, and Unsubstituted Phenyl at C2

The rate of thiazolidine ring hydrolysis—the process that releases the corresponding aldehyde and cysteine—is directly governed by the electron-withdrawing character of the C2 aryl substituent [1]. The 4-CF₃ substituent exerts a strong electron-withdrawing effect (Hammett σₚ ≈ +0.54 for CF₃ vs. +0.06 for F, +0.23 for Cl, and 0.00 for H), which increases the electrophilicity of the C2 carbon and is predicted to accelerate ring-opening at physiological pH relative to the 4-F, 4-Cl, and unsubstituted phenyl analogs [2][3]. This effect has direct relevance for applications where the thiazolidine serves as a masked cysteine prodrug: faster ring-opening kinetics correspond to more rapid cysteine release. Quantitative stability rate constants for the 4-CF₃ compound have not been published in isolation; however, the class-level relationship between C2 substituent electron-withdrawing capacity and decomposition rate is well established across multiple 2-aryl-thiazolidine-4-carboxylic acids studied at pH 4–8 [1].

Ring Stability Hydrolysis Cysteine Prodrug Electronic Effect

Tyrosinase Inhibitory Potential: Class-Level Evidence and the Structural Basis for 4-CF₃ Differentiation from Optimized 2,4-Dimethoxyphenyl Lead

The 2-(substituted phenyl)thiazolidine-4-carboxylic acid scaffold has demonstrated tyrosinase inhibitory activity, with the most potent reported compound being (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), which achieved 66.47% inhibition of L-DOPA oxidase activity at 20 μM in the mushroom tyrosinase assay [1]. The target 4-CF₃ compound has not been directly tested in this assay. However, SAR analysis from the series indicates that electron-donating substituents (e.g., 2,4-di-OCH₃) on the phenyl ring enhance tyrosinase inhibition, whereas electron-withdrawing substituents such as 4-CF₃ are predicted to reduce potency relative to the 2,4-dimethoxy lead [1]. This represents a case where the 4-CF₃ compound may be deliberately selected as a negative control or as a tool to probe the electronic requirements of the tyrosinase binding pocket, rather than as a potency-optimized candidate.

Tyrosinase Inhibition Melanin Synthesis Skin-Whitening Structure-Activity Relationship

Optimal Procurement and Application Scenarios for (4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid


Medicinal Chemistry Building Block Requiring Elevated Lipophilicity and Metabolic Stability

When designing CNS-penetrant or intracellular-targeting small molecules, medicinal chemists require building blocks with logP > 2 to favor passive membrane permeability. The target compound, with an ACD/LogP of 2.29 (+0.52 log units above the 4-F analog), provides a meaningful lipophilicity advantage that can translate into improved blood-brain barrier penetration predictions in early lead optimization . The metabolically resistant CF₃ group further distinguishes this building block from methyl- or chloro-substituted alternatives that are susceptible to oxidative metabolism .

Cysteine Prodrug with Accelerated Intracellular Release Kinetics

For researchers developing thiazolidine-based cysteine prodrugs to combat oxidative stress, the 4-CF₃ substituent is predicted to accelerate thiazolidine ring opening at physiological pH relative to the 4-F and 4-Cl analogs, based on the established correlation between C2 substituent electron-withdrawing capacity (σₚ) and hydrolysis rate . This compound should be selected when a more rapid cysteine-release temporal profile is desired, as distinct from the slower-releasing 4-F analog.

Stereochemically Defined (4R) Scaffold for Chiral SAR Exploration

The (4R) absolute configuration is a critical procurement specification for studies where the thiazolidine-4-carboxylic acid core participates in stereospecific enzyme recognition (e.g., dipeptidyl peptidase or D-amino acid oxidase substrate/inhibitor design) . The existence of a separately cataloged (4S) enantiomer (CAS 1217522-21-8) necessitates explicit verification of chiral identity upon receipt, as enantiomeric cross-contamination would confound any stereochemistry-dependent biological readout .

Electron-Withdrawing Comparator in Tyrosinase Inhibitor SAR Studies

In tyrosinase inhibitor development programs where the lead compound (2g, 2,4-di-OCH₃) achieves 66.47% inhibition at 20 μM, the 4-CF₃ analog serves as a rationally selected electron-deficient comparator to probe the electronic requirements of the tyrosinase active site . Its procurement is justified not by expected potency but by its utility in defining the SAR landscape and validating computational docking models.

Quote Request

Request a Quote for (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.